Core Scaffold Ligand Efficiency: Minimal Molecular Weight Advantage for Fragment-Based Drug Discovery (FBDD)
The target compound serves as an optimal fragment starting point due to its low molecular weight (MW 189.17 g/mol) and minimal heavy atom count (14 non-hydrogen atoms) compared to more elaborate benzodioxole-oxazole derivatives [1]. In FBDD, lower MW correlates with higher ligand efficiency (LE) potential, enabling fragment hits to be grown into lead compounds with improved drug-like properties without exceeding MW thresholds. The compound's heavy atom count of 14 yields a theoretical LE ceiling (assuming 1.4 kcal/mol per heavy atom) that is inherently superior to larger comparators [2].
| Evidence Dimension | Ligand Efficiency Ceiling (Theoretical Max Binding Energy per Heavy Atom) |
|---|---|
| Target Compound Data | 14 heavy atoms; MW 189.17 g/mol |
| Comparator Or Baseline | Texaline (CAS 115070-72-9): 20 heavy atoms; MW 266.25 g/mol; Imidazole analog (CAS 53848-04-7): 14 heavy atoms; MW 189.17 g/mol |
| Quantified Difference | Target compound has 30% fewer heavy atoms than Texaline (14 vs. 20); equivalent to imidazole analog in atom count but differs in heterocycle electronics. |
| Conditions | Fragment-based drug discovery (FBDD) guidelines; theoretical ligand efficiency calculation |
Why This Matters
Lower molecular weight and reduced heavy atom count in fragment starting points correlate with superior developability profiles and higher ligand efficiency potential, a critical metric for fragment library selection and hit-to-lead progression.
- [1] Kuujia. Cas no 1253528-03-8 (4-(2H-1,3-benzodioxol-5-yl)-1,3-oxazole). Computed Properties. Heavy Atom Count: 14. View Source
- [2] PlantaE DB. Texaline. 5-(1,3-benzodioxol-5-yl)-2-pyridin-3-yl-1,3-oxazole. CAS 115070-72-9. Heavy Atom Count: 20 (calculated from formula C15H10N2O3). View Source
